(s)-2-(Trifluoromethyl)pyrrolidine

描述

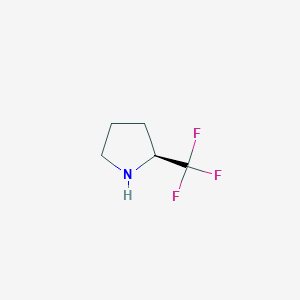

(s)-2-(Trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .

Industrial Production Methods

Industrial production methods for (s)-2-(Trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. These methods are designed to produce the compound in quantities sufficient for commercial applications, ensuring consistency and purity .

化学反应分析

Types of Reactions

(s)-2-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

科学研究应用

(s)-2-(Trifluoromethyl)pyrrolidine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials with unique properties

作用机制

The mechanism of action of (s)-2-(Trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.

相似化合物的比较

Similar Compounds

Similar compounds to (s)-2-(Trifluoromethyl)pyrrolidine include other trifluoromethyl-containing pyrrolidines and related fluorinated organic compounds .

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethyl group attached to the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

生物活性

(S)-2-(Trifluoromethyl)pyrrolidine is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoromethyl group at the 2-position. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a significant candidate for pharmaceutical applications. Its molecular formula is with a hydrochloride form often utilized to improve solubility and stability in various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group allows for better penetration through biological membranes, facilitating interactions with enzymes and receptors that modulate cellular pathways. This interaction can lead to altered signaling cascades, contributing to its pharmacological effects.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : Research indicates that this compound may have antiviral properties, particularly against coronaviruses. Its structural similarity to other antiviral agents suggests it could inhibit viral proteases, essential for viral replication .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. For example, trifluoromethylated pyrrole derivatives have been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating significant cytotoxicity at low concentrations .

- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. The chiral nature of the compound may contribute to selective receptor interactions, enhancing its efficacy in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral proteases | |

| Anticancer | Induction of apoptosis | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Studies

- Antiviral Study : A study focused on the interaction of this compound with SARS-CoV-2 main protease showed promising results in vitro, indicating that modifications to the trifluoromethyl group could enhance binding affinity and efficacy against viral replication .

- Cancer Research : In a study investigating the anticancer properties of trifluoromethylated pyrrole analogs, it was found that these compounds significantly inhibited cell cycle progression in A549 cells, leading to increased apoptosis rates compared to non-trifluoromethylated counterparts .

- Neuropharmacology : Research into the neuropharmacological effects revealed that this compound could enhance synaptic transmission in certain neuronal models, suggesting potential applications in treating neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of (S)-2-(Trifluoromethyl)pyrrolidine critical for experimental design?

this compound (C₅H₈F₃N) is a chiral pyrrolidine derivative with a melting point of 29–33°C and a flash point of 29°C. It is a solid at room temperature and requires storage at 2–8°C to maintain stability . Its optical activity ([α] values) and enantiomeric purity are critical for asymmetric synthesis applications. The trifluoromethyl group enhances electrophilicity, influencing reactivity in nucleophilic substitutions or catalytic hydrogenation reactions .

Q. What safety precautions are essential when handling this compound?

The compound exhibits acute toxicity, skin/eye irritation, and respiratory hazards. Researchers must use N95 masks, nitrile gloves, and safety goggles in well-ventilated areas. Spills should be neutralized with inert absorbents, and contaminated materials stored in sealed containers for professional disposal .

Q. What are the standard purification techniques for isolating enantiomerically pure this compound?

Chiral chromatography (e.g., using cellulose-based columns) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) are common. HPLC with chiral stationary phases can validate enantiomeric purity, with retention times calibrated against racemic mixtures .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

Asymmetric hydrogenation of trifluoromethyl-substituted pyridines using iridium catalysts (e.g., Ir/(S)-Segphos) achieves high enantiomeric excess (ee > 97%). Key parameters include H₂ pressure (50–100 psi), solvent polarity (methanol/water mixtures), and catalyst loading (0.5–1 mol%) . Computational modeling of transition states (DFT) helps predict steric effects from the trifluoromethyl group .

Q. What mechanistic insights explain the reactivity of this compound in organocatalytic reactions?

The trifluoromethyl group acts as an electron-withdrawing group, polarizing the pyrrolidine ring and enhancing its nucleophilicity in enamine catalysis. Kinetic studies (e.g., Eyring plots) reveal lowered activation barriers for C–C bond formation in aldol reactions compared to non-fluorinated analogs .

Q. How do structural modifications of this compound impact its pharmacological activity?

Substitution at the 3-position with aryl groups (e.g., 3-(trifluoromethyl)phenyl) increases binding affinity to dopamine receptors, as shown in SAR studies. In vitro assays (IC₅₀ measurements) and molecular docking simulations highlight the role of fluorine in enhancing blood-brain barrier permeability .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 29–33°C vs. 25–28°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and variable-temperature XRD can identify crystalline phases. NMR (¹⁹F and ¹H) coupled with COSY/NOESY validates structural consistency across batches .

Q. Methodological Considerations

Q. What computational tools predict the metabolic stability of this compound derivatives?

ADMET predictors (e.g., SwissADME) analyze parameters like logP (experimental: ~1.2) and topological polar surface area (49.4 Ų) to estimate hepatic clearance. In vitro microsomal assays (human liver microsomes + NADPH) quantify CYP450-mediated degradation rates .

Q. How can intermediates generated during this compound synthesis be stabilized?

Reactive intermediates (e.g., enamines) are stabilized using aprotic solvents (THF, DMF) and low temperatures (−78°C). Trapping with tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups prevents decomposition during multi-step syntheses .

属性

IUPAC Name |

(2S)-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINAMCOZNJHNIH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382334 | |

| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119580-41-5 | |

| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。